molecular formula C8H8N2O2 B7789114 N'-phenyloxamide CAS No. 10543-64-3

N'-phenyloxamide

Cat. No. B7789114
CAS RN: 10543-64-3
M. Wt: 164.16 g/mol
InChI Key: KWKRTNFTBCZAGB-UHFFFAOYSA-N
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Description

N'-phenyloxamide is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

  • Synthesis for Antitumor Effects: N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, a derivative of N'-phenyloxamide, exhibits potential antitumor effects and excellent bioactivities. The synthesis involved multiple steps including ring closing, reduction, and acylation reactions (H. Bin, 2015).
  • Cytotoxic and Antioxidant Activity: Derivatives of this compound, specifically N-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamides, were studied for their cytotoxic and antioxidant activities against human lung cancer cell lines. These compounds demonstrated significant bioactivity and potential as anticancer candidates (Galih Satrio Putra et al., 2020).

Molecular and Biochemical Studies

  • Conformational Flexibility Studies: N-phenylformamide, a related compound, was investigated using ab initio calculations to understand its conformational flexibility. This study provided insights into the molecular properties and behavior of such compounds (J. Moreno et al., 2006).
  • Peptide Modeling: The computational modeling of peptides, including N-methyl-N-acetyl-aminoacidamides of phenylalanine (related to this compound), was conducted. This research aimed to understand the stable conformations of these molecules (P. Walther, 1987).

Antimicrobial Applications

  • Antibacterial and Antifungal Properties: Novel ring-substituted N-arylcinnamanilides, derivatives of this compound, were synthesized and tested against various bacterial and fungal strains. These compounds showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (J. Kos et al., 2020).

Additional Applications

  • Enzyme Protection Studies: A chemical derivative of this compound was studied for its ability to protect against ozone injury in plants, demonstrating correlation with increases in superoxide dismutase (SOD) and catalase activities (E. Lee & J. H. Bennett, 1982).
  • Synthesis for Neuroprotective Effects: this compound derivatives were synthesized and evaluated for their neuroprotective effects against Aβ25–35-induced toxicity in human neuroblastoma cells, showing potential as therapeutic agents (F. Fang & Geng-tao Liu, 2008).

properties

IUPAC Name

N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-7(11)8(12)10-6-4-2-1-3-5-6/h1-5H,(H2,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKRTNFTBCZAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344362
Record name N'-phenyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10543-64-3
Record name N1-Phenylethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10543-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-phenyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acid 84 (20 mg, 1.4 eq) in CH2Cl2 (1 mL) was treated with PyBOP (53 mg, 1.2 eq) and NMM (0.028 mL, 3.0 eq) and stirred for 5 minutes. To this was added a solution of oxalamide (50 mg, 1.0 eq) and NMM (0.028 mL, 3.0 eq) in CH2Cl2 (1 mL) and the mixture stirred at room temperature overnight. The mixture was diluted with ethyl acetate, the organic phase washed with 0.5N HCl, brine, saturated bicarbonate solution, and brine, then dried over sodium sulfate, filtered and concentrated in vacuo. Purification by preparative HPLC yielded 24 mg (38%) of N-[cyclohexyl-(1-{2-[1-cyclopropylcarbamoyl-hydroxy-methyl)-butylcarbamoyl]-octahydro-indole-1-carbonyl}-2,2-dimethyl-propylcarbamoyl)methyl]-N′-phenyl-oxalamide 96 as a white solid with consistent analytical data. LCMS ret time=4.07, M+H=737.26, M−H=735.22.
Name
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
53 mg
Type
reactant
Reaction Step One
Name
Quantity
0.028 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.028 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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